molecular formula C21H20BrNO2 B3649974 3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3649974
M. Wt: 398.3 g/mol
InChI Key: YPEGTUXTWKBJDH-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C21H20BrNO2 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.06774 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • A typical synthetic route involves the condensation of 4-bromobenzaldehyde with 3,5-dimethylphenylhydrazine in the presence of a catalyst to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyrrole ring system.

    • The resulting 5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrole is subjected to a carboxylation reaction using a Grignard reagent, followed by acid hydrolysis to yield 3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid.

  • Industrial Production Methods

    • Industrial synthesis may utilize continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The process involves sequential addition of reactants and catalysts, followed by product extraction and purification.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids depending on the reaction conditions.

    • Reduction: It can be reduced to form alcohols or amines.

    • Substitution: The aromatic bromine can be substituted by nucleophiles, leading to various derivatives.

  • Common Reagents and Conditions

    • Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    • Substitution: Nucleophilic substitution reactions can use sodium methoxide (NaOCH3) or other nucleophiles.

  • Major Products

    • Oxidation: Depending on the extent, major products can include aldehydes, ketones, or carboxylic acids.

    • Reduction: Major products include alcohols or amines.

    • Substitution: The main products are various substituted aromatic compounds.

Scientific Research Applications

  • Chemistry

    • Utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.

    • Serves as a precursor for the development of novel heterocyclic compounds.

  • Biology

    • Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

  • Medicine

    • Studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

  • Industry

    • Used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

  • Molecular Targets and Pathways

    • The compound interacts with specific enzymes or receptors, potentially inhibiting or modifying their activity.

    • Its mechanism may involve binding to active sites or altering the structure-function relationship of proteins involved in key biological pathways.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds

    • Compared to its analogs, such as unsubstituted pyrroles or those with different substituents (e.g., fluorine, chlorine), 3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid may exhibit different reactivity, solubility, and biological activity.

    • List of Similar Compounds: Other substituted pyrroles like 5-(4-fluorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrole and 5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrole.

And there you have it

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO2/c1-14-11-15(2)13-19(12-14)23-18(8-10-21(24)25)7-9-20(23)16-3-5-17(22)6-4-16/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEGTUXTWKBJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.